
L-Asparagine-N-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-N-15N is a stable isotope-labeled compound of L-asparagine, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to study metabolic pathways, protein synthesis, and other biochemical processes. The stable isotope labeling allows for precise tracking and analysis in various experimental setups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Asparagine-N-15N can be synthesized through several methods. One common approach involves the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis process. The reaction typically involves the amidation of aspartic acid with nitrogen-15 labeled ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, such as ammonium chloride or nitrate. The L-asparagine produced by the microorganisms is then extracted and purified for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine-N-15N undergoes several types of chemical reactions, including:
Hydrolysis: The amide group of L-asparagine can be hydrolyzed to form aspartic acid and ammonia.
Oxidation: Oxidative reactions can convert L-asparagine to various oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives of L-asparagine.
Substitution: Derivatives with modified amino groups.
Applications De Recherche Scientifique
L-Asparagine-N-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research related to cancer metabolism and the role of asparagine in tumor growth.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
L-Asparagine-N-15N exerts its effects through its incorporation into metabolic pathways. The nitrogen-15 isotope allows for precise tracking of the compound within biological systems. The primary mechanism involves the amidation of aspartic acid to form L-asparagine, which is then incorporated into proteins and other biomolecules. This process is facilitated by enzymes such as asparagine synthetase .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine-N-15N: Another nitrogen-15 labeled amino acid used in similar research applications.
L-Valine-N-15N: Used in studies of protein synthesis and metabolic pathways.
L-Tyrosine-N-15N: Employed in NMR spectroscopy and metabolic research.
Uniqueness
L-Asparagine-N-15N is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its stable isotope labeling allows for precise tracking and analysis, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i6+1 |
Clé InChI |
DCXYFEDJOCDNAF-WOVALAOYSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)[15NH2] |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)


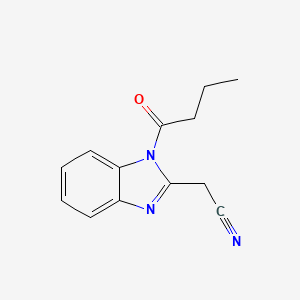
![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)
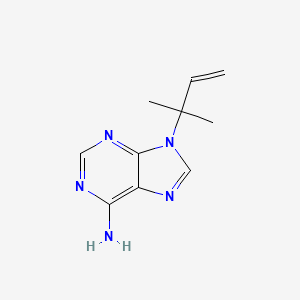
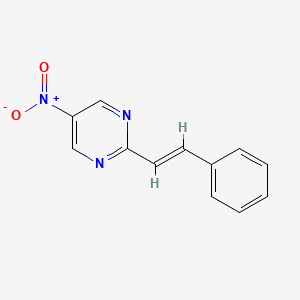
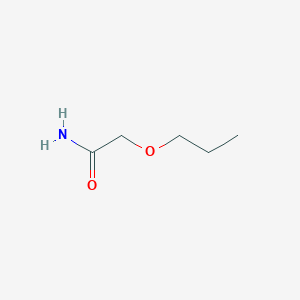
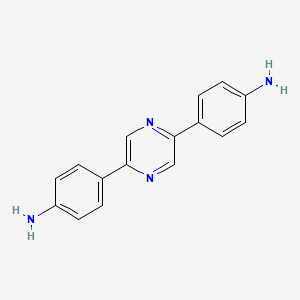
![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)
